1-(2-Thienyl)ethanethiol
Overview
Description
1-(2-Thienyl)ethanethiol is a compound that features a thiophene ring, a versatile heterocycle with sulfur as a heteroatom, attached to an ethanethiol side chain. This structure is of interest due to its potential applications in synthesizing various heterocyclic compounds and its ability to act as a ligand in coordination chemistry. Although the provided abstracts do not directly discuss 1-(2-Thienyl)ethanethiol, they offer insights into the reactivity and structural characteristics of related thienyl compounds and ethanethiol derivatives, which can be extrapolated to understand the properties and potential reactivity of 1-(2-Thienyl)ethanethiol.
Synthesis Analysis
The synthesis of related thienyl compounds often involves reactions with ethanethiol or its derivatives. For instance, sodium ethanethiolate reacts with substituted 1,2-dithiole-3-thiones to yield various products, including novel heterocycles . Similarly, 2-(4-Pyridyl)ethanethiol is an intermediate in the synthesis of thieno[2,3-c]pyridine, indicating that ethanethiol derivatives can participate in cyclization reactions to form complex thienyl-containing structures . These examples suggest that 1-(2-Thienyl)ethanethiol could be synthesized through reactions involving thiophene derivatives and ethanethiol or its analogs.
Molecular Structure Analysis
The molecular structure of thienyl compounds and ethanethiol derivatives can be elucidated using various spectroscopic techniques, such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of 1,1'-Bis(2-bromobenzoylthioureido)ethane, a compound with a related ethane backbone, was determined to be monoclinic with specific intermolecular hydrogen bonds . Similarly, the structure of a thienyl-containing ligand was characterized by X-ray diffraction, revealing coordination through sulfur and tellurium atoms . These findings provide a basis for predicting the molecular structure of 1-(2-Thienyl)ethanethiol, which would likely feature a thienyl ring attached to an ethanethiol moiety, with potential for intermolecular interactions.
Chemical Reactions Analysis
Thienyl and ethanethiol derivatives participate in a variety of chemical reactions. For instance, 1,1,1-tris(hydroxymethyl)ethane, a related triol, acts as a ligand in copper-catalyzed cross-coupling reactions with thiols . Additionally, 2-(diethylamino)ethanethiol is used for the deprotection of aromatic methyl ethers, showcasing the nucleophilic character of ethanethiol derivatives . These examples indicate that 1-(2-Thienyl)ethanethiol could engage in cross-coupling and nucleophilic substitution reactions, among others.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienyl and ethanethiol derivatives can be inferred from their molecular structures and reactivity patterns. The presence of a thiophene ring imparts aromatic character and potential electronic effects, while the ethanethiol side chain contributes to the compound's nucleophilicity and potential for hydrogen bonding. The compound's solubility, boiling point, and melting point would be influenced by these structural features, as well as by potential intermolecular interactions such as hydrogen bonding, as observed in the crystal structure of related compounds .
Scientific Research Applications
Environmental Decontamination
Biodegradable hydrogel-based beads, including those utilizing ethanethiol-cellulose, have been developed for removing chloracetanilide herbicides from contaminated water. These beads demonstrated significant binding capacities for metolachlor, a pesticide, under various conditions, showcasing their potential for decontaminating water containing pesticides with reactive electrophilic centers (Willems et al., 1996).
Odor Control in Research Laboratories
Research into odorless substitutes for thiols, including ethanethiol, has led to the development of compounds like 1-dodecanethiol and p-heptylphenylmethanethiol. These substitutes are beneficial in laboratory settings, as they significantly improve the working environment by replacing foul-smelling compounds (Node et al., 2001).
Biochemical Applications
The use of 2-(biotinamido)ethanethiol for immobilizing antibodies on immunoarrays has been investigated. This compound forms a monolayer on gold surfaces, enabling efficient antibody-antigen interactions, which is crucial in biochemical and medical research (Jung et al., 2006).
Magnetic Properties in Chemistry
Research on tetrametallic terbium and dysprosium thiolate cages has shown that ethanethiol can contribute to the synthesis of compounds with interesting magnetic properties. This is significant in the field of organometallic chemistry, where such properties can be exploited for various applications (Woodruff et al., 2013).
Synthetic Organic Chemistry
The synthesis of thieno[2,3-c]pyridine from 2-(4-pyridyl)ethanethiol illustrates the role of ethanethiol derivatives in creating novel organic compounds. This is particularly relevant in synthetic organic chemistry for developing new materials or pharmaceuticals (Klemm et al., 1969).
Safety And Hazards
properties
IUPAC Name |
1-thiophen-2-ylethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCCTQRHFVSOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869183 | |
Record name | 1-(Thiophen-2-yl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless clear liquid; Strong mercaptan aroma | |
Record name | 1-(2-Thienyl)ethanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2089/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 1-(2-Thienyl)ethanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2089/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.141-1.151 | |
Record name | 1-(2-Thienyl)ethanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2089/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1-(2-Thienyl)ethanethiol | |
CAS RN |
94089-02-8 | |
Record name | α-Methyl-2-thiophenemethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94089-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Thienyl)ethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094089028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Thiophen-2-yl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylthiophene-2-methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-THIENYL)ETHANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFK7P06Z9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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